(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride
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Overview
Description
(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the bromophenyl and methanol groups. One common method involves the condensation of 3-bromobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group can be introduced via methylation reactions, and the final product is obtained by the reduction of the pyrazole derivative to form the methanol group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent-free conditions, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiolate (KSR).
Major Products
Oxidation: Formation of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Formation of (5-phenyl-1-methyl-1H-pyrazol-3-YL)methanol.
Substitution: Formation of (5-(3-aminophenyl)-1-methyl-1H-pyrazol-3-YL)methanol.
Scientific Research Applications
(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride
- (5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride
- (5-(3-Bromophenyl)-1-ethyl-1H-pyrazol-3-YL)methanol hydrochloride
Uniqueness
(5-(3-Bromophenyl)-1-methyl-1H-pyrazol-3-YL)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[5-(3-bromophenyl)-1-methylpyrazol-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O.ClH/c1-14-11(6-10(7-15)13-14)8-3-2-4-9(12)5-8;/h2-6,15H,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJZIJLRKYFTSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC(=CC=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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